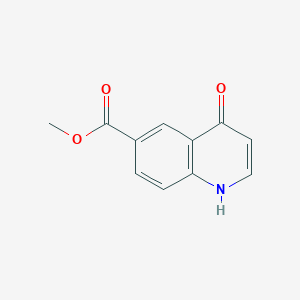

Methyl 4-hydroxyquinoline-6-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxyquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxyquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCOKUPAXSPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933486-45-4 | |

| Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: Methyl 4-hydroxyquinoline-6-carboxylate

Topic: Methyl 4-hydroxyquinoline-6-carboxylate Molecular Structure Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Methyl 4-hydroxyquinoline-6-carboxylate (CAS: 933486-45-4) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, antibacterial fluoroquinolones, and antimalarial agents. Its structural duality—existing at the interface of 4-hydroxyquinoline and 4(1H)-quinolone tautomers—dictates its reactivity profile, solubility parameters, and binding affinity in biological pockets. This guide dissects the molecular architecture, synthetic pathways, and characterization logic required to utilize this scaffold effectively in drug discovery.

Structural Dynamics & Tautomerism

The nomenclature "4-hydroxyquinoline" is chemically deceptive. In the solid state and polar solvents (DMSO, MeOH, Water), the molecule predominantly exists as the 4(1H)-quinolone tautomer. This preference is driven by the aromatic stability of the pyridone-like ring and strong intermolecular hydrogen bonding.

The Tautomeric Equilibrium

Understanding this equilibrium is vital for structure-based drug design (SBDD). Docking simulations often fail if the wrong tautomer is modeled. The 4-quinolone form presents a hydrogen bond donor (NH) and acceptor (C=O) motif distinct from the hydroxyl/pyridine motif of the enol form.

-

4-Quinolone Form (Dominant): High polarity, low solubility in non-polar solvents, distinct NH signal in NMR (~11-12 ppm).

-

4-Hydroxy Form (Minor): Favored only in gas phase or highly non-polar environments; aromatized pyridine ring.

Electronic Effects of the 6-Carboxylate

The methyl ester at position 6 exerts a strong electron-withdrawing effect (-M, -I) on the benzenoid ring. This deactivates the ring toward electrophilic aromatic substitution (EAS) but activates the 4-position for nucleophilic displacement (e.g., conversion to 4-chloroquinoline via POCl₃), a key step in functionalizing the core.

Figure 1: Tautomeric equilibrium and electronic influence of the 6-ester group.

Synthetic Architecture: The Modified Gould-Jacobs Route

The most robust synthesis of Methyl 4-hydroxyquinoline-6-carboxylate utilizes the Gould-Jacobs reaction. This pathway is preferred for its scalability and the availability of starting materials.

Mechanistic Causality

The synthesis requires careful management of the 3-position. The standard Gould-Jacobs reaction using diethyl ethoxymethylenemalonate (DEEM) introduces a carboxylate at position 3. To obtain the specific 6-carboxylate target (unsubstituted at C3), a decarboxylation step is mandatory.

Critical Control Point: The initial condensation between methyl 4-aminobenzoate and DEEM must be driven to completion to avoid polymerization during the high-temperature cyclization step.

Synthetic Workflow

-

Condensation: Methyl 4-aminobenzoate reacts with DEEM to form the anilinomethylenemalonate.

-

Cyclization: Thermal closure (250°C in Dowtherm A) yields the 3,6-dicarboxylate intermediate.

-

Hydrolysis & Decarboxylation: Selective saponification of the 3-ester followed by thermal decarboxylation removes the 3-substituent.

-

Re-esterification: If the 6-ester is hydrolyzed during step 3, a final Fischer esterification restores the methyl ester.

Figure 2: Step-wise synthetic pathway via the modified Gould-Jacobs reaction.

Physicochemical Characterization & Logic

NMR Spectroscopy Interpretation

Self-validation of the structure relies on 1H NMR analysis, typically performed in DMSO-d6 due to solubility constraints.

-

NH Proton: A broad singlet around 11.8–12.2 ppm . Its presence confirms the 4-quinolone tautomer. Disappearance upon D₂O shake confirms it is exchangeable.

-

H-2 Proton: A sharp singlet/doublet around 7.9–8.0 ppm . This proton is characteristic of the quinolone ring system (alpha to Nitrogen).

-

H-5 Proton: A doublet (J ~ 1-2 Hz) around 8.6–8.8 ppm . This proton is deshielded by the adjacent carbonyl and the 6-ester group (ortho coupling is absent, meta coupling to H-7 is visible).

-

H-7 & H-8: H-7 appears as a doublet of doublets (J ~ 8.5, 2 Hz) and H-8 as a doublet (J ~ 8.5 Hz).

-

Methoxy Group: A strong singlet integrating to 3H at 3.8–3.9 ppm .

Mass Spectrometry (MS)

-

Molecular Ion: [M+H]+ = 204.06 (Calculated for C₁₁H₉NO₃).

-

Fragmentation: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common. A characteristic fragment at m/z ~144 indicates the loss of the ester group, leaving the hydroxyquinoline core.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 4-hydroxyquinoline-6-carboxylic acid (Precursor to Methyl Ester). Note: Direct isolation of the methyl ester via Gould-Jacobs often requires re-esterification due to the harsh hydrolysis steps needed to remove the C3-carboxyl group.

Reagents:

-

Methyl 4-aminobenzoate (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.1 eq)

-

Diphenyl ether (Dowtherm A)

-

Sodium Hydroxide (2M)

-

Methanol / Sulfuric Acid (for final esterification)

Step-by-Step Methodology:

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap, combine Methyl 4-aminobenzoate and Diethyl ethoxymethylenemalonate.

-

Heat to 110–120°C. Ethanol will distill off. Continue until ethanol evolution ceases (approx. 2-3 hours).

-

Validation: TLC should show consumption of aniline and formation of a less polar intermediate.

-

-

Thermal Cyclization:

-

Hydrolysis & Decarboxylation:

-

Suspend the solid in 2M NaOH and reflux for 4 hours. This hydrolyzes both esters (C3 and C6) and the C3-carboxylate usually decarboxylates upon subsequent acidification and heating.

-

Acidify with HCl to pH 3–4. The dicarboxylic acid (or monocarboxylic acid if decarboxylation occurred in situ) precipitates.

-

To ensure decarboxylation of the C3 position: Heat the solid in high-boiling inert solvent (e.g., diphenyl ether) or neat at 280°C until CO₂ evolution stops.

-

-

Final Esterification (Target Generation):

-

Suspend the resulting 4-hydroxyquinoline-6-carboxylic acid in dry Methanol.

-

Add catalytic conc.[2] H₂SO₄ (0.5 mL). Reflux for 12–24 hours.

-

Concentrate solvent, neutralize with NaHCO₃, and filter the precipitate.

-

Purification: Recrystallize from DMF/Ethanol to yield Methyl 4-hydroxyquinoline-6-carboxylate .

-

Applications in Drug Discovery[3][4][5]

-

HIF-PH Inhibitors: The 4-hydroxyquinoline-6-carboxylate is a bioisostere for the isoquinoline core found in Roxadustat. The 6-ester allows for the attachment of glycine or alanine linkers essential for mimicking 2-oxoglutarate.

-

Antibacterial Agents: Functionalization at C3 (via halogenation) and N1 (alkylation) converts this scaffold into non-fluorinated quinolone antibiotics.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[4] Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

ChemicalBook. (2025). Methyl 4-hydroxyquinoline-6-carboxylate Properties and Suppliers.[5][6]Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71363454, 6-Hydroxyquinoline-4-carboxylic acid. (Structural Analog Reference). Link

-

Al-Matarneh, C. M., et al. (2025).[7][8] Tautomerism and NMR Analysis of 4-Hydroxyquinoline Derivatives. ResearchGate. Link

-

MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[9][1][2][7][3][8][10][11][12] Link

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Methyl 4-hydroxyquinoline-6-carboxylate | 933486-45-4 [chemicalbook.com]

- 6. Methyl 4-hydroxyquinoline-6-carboxylate | CAS#:933486-45-4 | Chemsrc [chemsrc.com]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The 4-Hydroxyquinoline Scaffold: From Mitochondrial Modulation to Kinase Inhibition

Executive Summary

The 4-hydroxyquinoline (4-HQ) scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique tautomeric character and capacity for multi-vector therapeutic applications.[1] While historically anchored in antimalarial chemotherapy (via chloroquine and amodiaquine), modern drug discovery has repurposed the core for high-specificity targeting of mitochondrial respiration and kinase signaling.

This technical guide analyzes the biological activity of 4-HQs beyond the "general cytotoxic" label, focusing on three distinct mechanisms: Cytochrome

Part 1: Structural Dynamics & Pharmacophore

The biological versatility of 4-HQs stems from their ability to exist as two tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

-

Tautomeric Equilibrium: In solution, the 4-quinolone (keto) tautomer predominates. This is critical for binding affinity, as the carbonyl oxygen acts as a hydrogen bond acceptor while the N-H acts as a donor.

-

Lipophilicity (C3/C2 Substitution): Modifications at the C2 and C3 positions dictate the scaffold's ability to penetrate the mitochondrial double membrane. Bulky diaryl ether side chains at C3 (as seen in ELQ-300) are essential for accessing the hydrophobic Q-cycle pockets.

Part 2: Primary Therapeutic Vector – Antimalarial & Antiparasitic

Mechanism: Mitochondrial Electron Transport Chain (ETC) Inhibition

Unlike 4-aminoquinolines (chloroquine) that target hematin crystallization in the digestive vacuole, specific 4-HQs like ELQ-300 target the parasite's mitochondrion.

-

Target: Cytochrome

complex (Complex III). -

Site of Action: The

site (Quinone reduction site). -

Significance: Most existing antimalarials (like Atovaquone) target the

site. 4-HQs targeting the

Visualization: ETC Inhibition Pathway

The following diagram illustrates the electron transport chain and the specific blockade point of 4-HQs at Complex III.

Caption: 4-HQs (e.g., ELQ-300) selectively inhibit the Qi site of Complex III, disrupting the proton gradient essential for ATP synthesis.

Part 3: Emerging Vectors – Oncology & Virology

Oncology: EGFR Kinase Inhibition

4-Anilino-substituted 4-HQs function as potent tyrosine kinase inhibitors.[2][3]

-

Mechanism: They compete with ATP for the binding site on the Epidermal Growth Factor Receptor (EGFR).[3]

-

SAR Insight: Electron-donating groups (e.g., -OMe) at positions 6 and 7 significantly enhance binding affinity by interacting with the hinge region of the kinase.

Virology: Herpesvirus Polymerase Inhibition

4-hydroxyquinoline-3-carboxamides (4-HQCs) have demonstrated broad-spectrum activity against Herpesviridae (HSV-1, HSV-2, hCMV).[1]

-

Mechanism: These compounds act as non-nucleoside inhibitors, stabilizing the enzyme-DNA complex and preventing the translocation of the viral DNA polymerase.

Comparative Biological Activity Table

The following table synthesizes data from key studies comparing the efficacy of 4-HQ derivatives across different indications.

| Compound Class | Derivative | Target | Cell Line / Assay | Activity (IC50/EC50) | Ref |

| Antimalarial | ELQ-300 | Cyt | P. falciparum (TM90-C2B) | 1.3 nM | [1] |

| Antimalarial | ELQ-271 | Cyt | P. falciparum (D6) | 21 nM | [1] |

| Anticancer | 6,7-dimethoxy-4-anilino-HQ | EGFR Kinase | A431 (Epidermoid) | 29 pM (Ki) | [2] |

| Antiviral | PNU-181465 | Viral DNA Pol | HCMV | 0.8 µM | [3] |

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Hydroxyquinolines (Conrad-Limpach Method)

Context: The Conrad-Limpach synthesis is the industry standard for generating the 4-HQ core. It involves the thermal cyclization of

Reagents:

-

Substituted Aniline (1.0 eq)

- -Ketoester (e.g., Ethyl acetoacetate) (1.1 eq)

-

Solvent: Diphenyl ether (high boiling point required).

Workflow:

-

Schiff Base Formation: Mix aniline and

-ketoester with a catalytic amount of HCl. Heat to 80°C for 2 hours. Remove water via Dean-Stark trap. -

Isolation: Evaporate solvent to obtain the

-anilinoacrylate intermediate. -

Thermal Cyclization: Add the intermediate dropwise to diphenyl ether pre-heated to 250°C . Critical Step: Rapid addition prevents polymerization.

-

Workup: Cool to room temperature. Dilute with hexane to precipitate the 4-HQ product. Filter and wash with acetone.

Reaction Visualization:

Caption: Step-by-step Conrad-Limpach cyclization workflow for high-yield 4-HQ synthesis.

Protocol B: Mitochondrial Respiration Assay (Mechanism Validation)

Context: To confirm the mechanism of action (MOA) is mitochondrial (specifically Cyt

-

Cell Prep: Isolate mitochondria from P. falciparum or mammalian cells (depending on toxicity screen) using nitrogen cavitation.

-

Substrate Addition: Suspend mitochondria in respiration buffer. Add Decylubiquinol (

) as the electron donor for Complex III. -

Measurement: Use a Clark-type oxygen electrode or Seahorse XF Analyzer.

-

Inhibitor Titration: Add the 4-HQ derivative in increasing concentrations (0.1 nM to 10 µM).

-

Control: Use Atovaquone (known

inhibitor) as a positive control. -

Validation: If the compound inhibits respiration but activity is restored by adding TMPD/Ascorbate (which donates electrons to Complex IV, bypassing Complex III), the target is confirmed as Complex III.

Part 5: References

-

Doggett, J. S., et al. (2012). Endochin-like quinolones are highly efficacious against acute and latent malaria. Science Translational Medicine.

-

Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[3][4] Science.

-

Thomsen, D. R., et al. (2003). Broad-spectrum antiherpes activities of 4-hydroxyquinoline carboxamides, a novel class of herpesvirus polymerase inhibitors.[1] Antimicrobial Agents and Chemotherapy.[5]

-

Biagini, G. A., et al. (2012). Generation of potent antimalarial leads by structural simplification of the 4-hydroxyquinoline scaffold. Antimicrobial Agents and Chemotherapy.[5]

Sources

- 1. Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 4-Hydroxyquinoline Systems: A Technical Guide for Drug Design

Executive Summary

In the realm of heterocyclic drug discovery, the 4-hydroxyquinoline (4-HQ) scaffold represents a deceptive structural duality. While often drawn as the enolic "hydroxy" form in chemical databases, the molecule predominantly exists as the 4(1H)-quinolone (4-Q) keto-tautomer in physiological conditions and solid-state formulations.

This distinction is not merely academic; it is the determinant of pharmacological efficacy. The 4-oxo moiety is a critical pharmacophore for hydrogen bond acceptance (e.g., in DNA gyrase binding for fluoroquinolones), while the N-H group serves as a donor. Mischaracterizing this equilibrium leads to erroneous docking scores, failed crystal structure predictions, and poor solubility profiling. This guide provides the mechanistic grounding and experimental protocols required to accurately model and manipulate this system.

Mechanistic Foundation: The Keto-Enol Equilibrium

The Equilibrium

The core transformation involves the proton transfer between the oxygen at C4 and the nitrogen at N1.

-

Form A (Enol): 4-hydroxyquinoline.[1] Retains full aromaticity of the pyridine ring.

-

Form B (Keto): 4(1H)-quinolone.[2] Sacrifices pyridine aromaticity for the thermodynamic stability of the amide-like resonance (vinylogous amide) and the preservation of the benzenoid ring.

Thermodynamic Drivers

Contrary to simple phenols where the enol is favored, the 4-quinolone system favors the keto form in condensed phases.

-

Resonance Stabilization: The 4(1H)-quinolone benefits from a significant contribution of a zwitterionic resonance structure where the oxygen bears a negative charge and the nitrogen a positive charge. This creates a high dipole moment (~6.0 D), stabilizing the molecule in polar environments.

-

Aromaticity: While the enol form is "fully aromatic" (10

-electrons), the keto form retains the aromaticity of the benzene ring and establishes a conjugated cyclic amide system that is highly stable.

Visualization of Tautomerization

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the keto form.

Figure 1: The tautomeric pathway showing the shift from the enol form (favored in isolation) to the keto form (favored in biological/polar contexts).

Environmental Determinants (The "Switch")

The position of the equilibrium (

Solvent Polarity & Hydrogen Bonding

The keto form is significantly more polar than the enol form.

-

Non-polar solvents (e.g., CCl4, Gas Phase): The equilibrium shifts toward the Enol form. The lack of solvation energy for the zwitterionic keto form makes the intrinsic aromatic stability of the pyridine ring the dominant factor.

-

Polar Protic Solvents (e.g., Water, Methanol): The equilibrium shifts overwhelmingly to the Keto form. Water stabilizes the charge separation in the amide resonance structure via H-bonding.

-

Aprotic Polar Solvents (e.g., DMSO): Strongly favor the Keto form due to dipole-dipole stabilization.

Concentration & Dimerization

In the solid state and concentrated non-polar solutions, 4-quinolones form stable head-to-tail dimers held together by dual intermolecular hydrogen bonds (

Analytical Characterization Protocols

Distinguishing these tautomers requires specific spectroscopic markers. Standard LC-MS is insufficient as both forms have identical mass and interconvert rapidly on the column.

Quantitative Data Summary

| Feature | 4-Hydroxyquinoline (Enol) | 4(1H)-Quinolone (Keto) |

| Dominant Phase | Gas phase, dilute non-polar solution | Solid state, aqueous/polar solution |

| ~160–165 ppm | ~175–178 ppm (Diagnostic) | |

| OH signal (variable) | NH broad singlet (>11 ppm) | |

| IR (Carbonyl) | Absent (C-O stretch ~1200 cm⁻¹) | Strong band ~1620–1650 cm⁻¹ |

| UV-Vis |

Experimental Protocol: Determination of Tautomeric Ratio ( )

Objective: Determine the dominant tautomer of a novel 4-HQ derivative in physiological buffer.

Reagents:

-

Compound X (Analyte)

-

Deuterated Solvents: DMSO-

, CDCl -

UV-Vis Buffer: PBS (pH 7.4)

Workflow:

-

NMR Analysis (The Gold Standard):

-

Dissolve 5 mg of Compound X in 0.6 mL DMSO-

. -

Acquire

C NMR (minimum 512 scans). - ppm, the bulk population is Keto .

-

Acquire

H NMR.[2][4][5] Look for the N-H triplet (coupling to C2-H) or broad singlet at 11-14 ppm. -

Validation: Repeat in CDCl

. If solubility permits, you may observe a shift in equilibrium or line broadening indicating rapid exchange.

-

-

UV-Vis Solvatochromic Titration:

-

Prepare 50

M solutions in Cyclohexane (non-polar) and Ethanol (polar). -

Scan 200–400 nm.

-

Analysis: A significant bathochromic (red) shift and hyperchromic effect in Ethanol compared to Cyclohexane indicates a shift to the Keto form stabilized by the polar solvent.

-

-

Trapping (Chemical Validation):

-

To prove biological activity is specific to one form, synthesize "locked" analogs.

-

O-methylation (using MeI/Ag

CO -

N-methylation (using MeI/K

CO -

Test both locked analogs in your bioassay. If the N-methyl analog retains potency and the O-methyl does not, the pharmacophore is the Quinolone .

-

Analytical Decision Tree

Figure 2: Decision tree for rapid spectroscopic assignment of tautomeric forms.

Implications for Drug Development[2][6][7][8]

Pharmacophore Integrity

In structure-based drug design (SBDD), docking a 4-hydroxyquinoline (enol) into a binding pocket designed for a 4-quinolone (keto) will result in incorrect H-bond networks.

-

Donor/Acceptor Mismatch: The Enol is an H-bond donor at Oxygen. The Keto is an H-bond acceptor at Oxygen and donor at Nitrogen.

-

Case Study (Antimalarials): Research on quinolone-3-esters has shown that "locking" the structure as the O-methyl enol ether completely abolishes antimalarial activity, proving the N-H and C=O groups are essential for binding at the

site of the

Solubility and Permeability

The keto form's high polarity and tendency to dimerize can lead to:

-

High Melting Points: Difficult processing and formulation.

-

Poor Lipid Solubility: The "brick dust" property of many quinolones (e.g., Ciprofloxacin) is due to strong crystal lattice energy driven by keto-dimerization. Disrupting this symmetry (e.g., via N-alkylation or bulky substituents) is a standard medicinal chemistry strategy to improve solubility.

References

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: The Journal of Organic Chemistry (2015). URL:[Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolone. Source: ResearchGate / Z. Naturforsch (2006). URL:[Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Source: Chemical Science Transactions (2013).[6] URL:[Link]

-

4-Quinolone: Structure and Properties. Source: Wikipedia (General Reference for CAS/Properties). URL:[Link][1]

Sources

- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Mass Spectrometric Fragmentation of Methyl 4-hydroxyquinoline-6-carboxylate

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Methyl 4-hydroxyquinoline-6-carboxylate, a compound of interest in medicinal chemistry and materials science. We explore the distinct fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This document elucidates the causal mechanisms behind observed bond cleavages, rearrangements, and neutral losses, offering researchers a predictive framework for the structural characterization of substituted quinoline derivatives. Detailed experimental protocols, data interpretation tables, and visual fragmentation pathway diagrams are provided to serve as a practical reference for scientists in analytical chemistry, pharmacology, and drug development.

Introduction

Methyl 4-hydroxyquinoline-6-carboxylate belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of this molecule—a hydroxyl group at the C4 position and a methyl ester at the C6 position—imparts unique chemical properties and dictates its behavior under mass spectrometric analysis. Understanding its fragmentation signature is paramount for unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis.

This guide moves beyond a simple cataloging of spectral peaks. It provides a mechanistic rationale for the observed fragmentation, grounding the interpretation in the fundamental principles of gas-phase ion chemistry. By examining the molecule's response to different ionization energies, we can strategically select the optimal analytical approach to reveal either the stable molecular ion or a rich fingerprint of structural fragments.

Ionization Methodologies: A Strategic Choice

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is the first and most critical decision in the mass spectrometric analysis of Methyl 4-hydroxyquinoline-6-carboxylate. This choice is not arbitrary; it is a strategic decision based on the analytical question being asked.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[1][2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for generating a detailed "fingerprint" spectrum that can be used for library matching and elucidating the core structure of the molecule. However, the molecular ion (M•+) may be weak or entirely absent for certain compounds due to its instability under these conditions.[2]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions by creating a fine spray of charged droplets from a solution.[1][2] It imparts minimal excess energy, typically resulting in an abundant protonated molecule, [M+H]⁺, with very little in-source fragmentation.[3] This makes ESI the superior choice for accurately determining the molecular weight. To induce fragmentation for structural analysis, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[4]

The decision-making process is therefore a trade-off: EI provides rich structural detail at the potential cost of molecular weight information, while ESI provides clear molecular weight information and controlled, structurally informative fragmentation via MS/MS.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, Methyl 4-hydroxyquinoline-6-carboxylate (MW: 203.05 g/mol ) first forms an energetically unstable radical cation, M•+ (m/z 203). This ion rapidly undergoes a series of predictable fragmentation reactions driven by the molecule's inherent structural features.

Primary Fragmentation Routes

The initial fragmentation events are dominated by cleavages at the most labile site—the methyl ester group—and reactions involving the 4-hydroxy group, which can exist in tautomeric equilibrium with the 4-quinolone form.

-

Loss of a Methoxy Radical (•OCH₃): The most common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical.[5] This results in the formation of a stable acylium ion.

-

M•+ (m/z 203) → [M - •OCH₃]⁺ (m/z 172)

-

-

Decarbonylation (Loss of CO): The 4-hydroxyquinoline moiety can tautomerize to its 4-quinolone form. In heterocyclic systems like quinolones, the loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation pathway.[6]

-

M•+ (m/z 203) → [M - CO]•+ (m/z 175)

-

-

Loss of the Ester Group: A cleavage can occur to lose the entire carbomethoxy group (•COOCH₃), though this is often less favorable than the initial loss of the smaller methoxy radical.

-

M•+ (m/z 203) → [M - •COOCH₃]⁺ (m/z 144)

-

Secondary Fragmentation

The primary fragment ions undergo further dissociation to produce the final observed spectrum. A key secondary fragmentation is the loss of hydrogen cyanide (HCN) from the quinoline ring system, a classic fragmentation pattern for nitrogen-containing heterocycles.[7]

-

[M - •OCH₃]⁺ (m/z 172) → [M - •OCH₃ - CO]⁺ (m/z 144)

-

[m/z 144] → [m/z 144 - HCN]⁺ (m/z 117)

Proposed EI Fragmentation Diagram

Caption: Proposed EI fragmentation pathway for Methyl 4-hydroxyquinoline-6-carboxylate.

Summary of Key EI Fragment Ions

| m/z | Proposed Structure/Formula | Neutral Loss | Comments |

| 203 | [C₁₁H₉NO₃]•+ | - | Molecular Ion (M•+) |

| 172 | [C₁₀H₆NO₂]⁺ | •OCH₃ | Loss of methoxy radical from ester; often a base peak. |

| 175 | [C₁₀H₉NO₂]•+ | CO | Loss of carbon monoxide from the quinolone tautomer. |

| 144 | [C₉H₆NO]⁺ | •OCH₃, CO | Secondary loss of CO from m/z 172. |

| 117 | [C₈H₅N]⁺ | •OCH₃, CO, HCN | Loss of HCN from the core quinoline structure. |

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ion ESI, the molecule is readily protonated, likely at the quinoline nitrogen or the 4-hydroxyl group, to form the even-electron precursor ion [M+H]⁺ at m/z 204. This stable ion is then subjected to Collision-Induced Dissociation (CID) to generate product ions. Fragmentation of even-electron ions often proceeds through the loss of stable, neutral molecules.[2]

Collision-Induced Dissociation (CID) of [M+H]⁺

-

Loss of Methanol (CH₃OH): Protonated esters are highly susceptible to the neutral loss of the corresponding alcohol. This is a common and energetically favorable fragmentation pathway.

-

[M+H]⁺ (m/z 204) → [M+H - CH₃OH]⁺ (m/z 172)

-

-

Loss of Water (H₂O): The presence of the hydroxyl group facilitates the loss of a neutral water molecule, particularly upon protonation.

-

[M+H]⁺ (m/z 204) → [M+H - H₂O]⁺ (m/z 186)

-

-

Sequential Losses: The primary product ions can undergo further fragmentation. The ion at m/z 172, having lost methanol, is structurally identical to the acylium ion formed under EI and can subsequently lose carbon monoxide.

-

[m/z 172] → [m/z 172 - CO]⁺ (m/z 144)

-

Proposed ESI-MS/MS Fragmentation Diagram

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key ESI Product Ions

| Precursor m/z | Product m/z | Proposed Formula of Product | Neutral Loss | Comments |

| 204 | 172 | [C₁₀H₆NO₂]⁺ | CH₃OH | Loss of methanol from the protonated ester. |

| 204 | 186 | [C₁₁H₈NO₂]⁺ | H₂O | Loss of water from the protonated molecule. |

| 172 | 144 | [C₉H₆NO]⁺ | CO | Sequential loss of carbon monoxide. |

| 144 | 117 | [C₈H₅N]⁺ | HCN | Loss of hydrogen cyanide from the ring system. |

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following protocols are recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 1 mg of Methyl 4-hydroxyquinoline-6-carboxylate.

-

Solubilization for GC-MS: Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Solubilization for LC-MS: Dissolve the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water (with 0.1% formic acid for positive ion mode) to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the appropriate solvent for the chosen analytical method.

GC-EI-MS Analysis Protocol

-

System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 min at 300 °C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-500

-

Scan Rate: 2 scans/sec

-

LC-ESI-MS/MS Analysis Protocol

-

System: HPLC or UHPLC system coupled to a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.

-

Injection Volume: 5 µL

-

Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

-

Column Temperature: 40 °C

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

5% B to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): 800 L/hr at 350 °C

-

MS1 Scan: m/z 100-500 to identify the precursor ion (m/z 204).

-

MS2 Product Ion Scan:

-

Precursor Ion: m/z 204

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV to observe the full range of product ions.

-

-

Conclusion

The mass spectrometric fragmentation of Methyl 4-hydroxyquinoline-6-carboxylate is predictable and highly dependent on the ionization technique employed. Electron Ionization yields a complex fragmentation pattern initiated by cleavages of the ester group (loss of •OCH₃) and decarbonylation of the quinoline core, providing a rich structural fingerprint. In contrast, Electrospray Ionization coupled with tandem MS provides unambiguous molecular weight determination and controlled fragmentation pathways dominated by the neutral loss of stable molecules like methanol and water. By understanding these distinct behaviors, researchers can select the appropriate analytical strategy to confirm the identity, purity, and structure of this and related quinoline derivatives with high confidence.

References

- García-Pérez, J. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Moniruzzaman, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Al-Majmaie, S. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.

- Li, H., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.

- Thomas, M. J., & Goolsby, B. J. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry.

- Dolejš, L. (1975). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.

- Hesse, M., et al. (2002). The Main Fragmentation Reactions of Organic Compounds. Mass Spectrometry.

- Castro, C. O., et al. (2010).

-

NIST. (n.d.). Quinoline. NIST WebBook. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Science Ready. (2022). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. [Link]

-

Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Ars Pharmaceutica. [Link]

-

M. Farooq. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

-

Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

-

Lin, Y., et al. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Science Ready. (2021). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chempap.org [chempap.org]

Methyl 4-hydroxyquinoline-6-carboxylate mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of Methyl 4-hydroxyquinoline-6-carboxylate Derivatives as N-Methyl-D-Aspartate Receptor Antagonists

Authored by: A Senior Application Scientist

Abstract

Methyl 4-hydroxyquinoline-6-carboxylate is a key chemical intermediate in the synthesis of a class of potent N-methyl-D-aspartate (NMDA) receptor antagonists. While the precursor molecule itself is not biologically active, its derivatives have significant therapeutic potential in the context of neurological disorders characterized by excessive NMDA receptor activation. This guide provides an in-depth exploration of the mechanism of action of these derivatives, focusing on their interaction with the NMDA receptor. We will delve into the molecular targets, the downstream signaling consequences of antagonism, and the experimental workflows required to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Introduction to Methyl 4-hydroxyquinoline-6-carboxylate and its Derivatives

Methyl 4-hydroxyquinoline-6-carboxylate serves as a foundational scaffold for the creation of more complex molecules with therapeutic applications. Its chemical structure allows for modifications that are crucial for high-affinity binding to specific biological targets. The primary focus of medicinal chemistry efforts involving this scaffold has been the development of antagonists for the NMDA receptor, a key player in synaptic plasticity and neuronal function.

The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical signaling event that underpins learning and memory. However, excessive activation of the NMDA receptor leads to excitotoxicity, a process implicated in a variety of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists is a significant area of research in neuropharmacology.

The N-Methyl-D-Aspartate (NMDA) Receptor: The Primary Target

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of GluN2 subunits (A-D) dictates the receptor's pharmacological and biophysical properties. For antagonism by derivatives of Methyl 4-hydroxyquinoline-6-carboxylate, the key binding site is the glycine co-agonist site on the GluN1 subunit.

Mechanism of NMDA Receptor Activation

The activation of the NMDA receptor is a multi-step process that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Additionally, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the neuronal membrane is required to expel the Mg²⁺ block, allowing for ion flux upon ligand binding.

Antagonism by Methyl 4-hydroxyquinoline-6-carboxylate Derivatives

The derivatives synthesized from Methyl 4-hydroxyquinoline-6-carboxylate act as competitive antagonists at the glycine binding site on the GluN1 subunit . By occupying this site, they prevent the binding of the endogenous co-agonists, glycine and D-serine. This allosterically inhibits the conformational changes necessary for channel opening, even in the presence of glutamate and membrane depolarization.

Signaling Consequences of NMDA Receptor Antagonism

The primary consequence of NMDA receptor antagonism is the reduction of Ca²⁺ influx into the postsynaptic neuron. This has several downstream effects on intracellular signaling cascades, including:

-

Reduction in Calmodulin-dependent Kinase II (CaMKII) activity: CaMKII is a key downstream effector of NMDA receptor activation, and its activity is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Decreased activation of neuronal Nitric Oxide Synthase (nNOS): nNOS is another Ca²⁺/calmodulin-dependent enzyme that is activated by NMDA receptor-mediated Ca²⁺ influx. The resulting production of nitric oxide (NO) is a retrograde messenger that can modulate presynaptic neurotransmitter release.

-

Inhibition of CREB phosphorylation: The transcription factor CREB (cAMP response element-binding protein) is involved in the long-term changes in gene expression that underlie synaptic plasticity. Its phosphorylation and activation are often dependent on NMDA receptor activity.

The following diagram illustrates the signaling pathway affected by the antagonism of the NMDA receptor by derivatives of Methyl 4-hydroxyquinoline-6-carboxylate.

Caption: Signaling pathway of NMDA receptor antagonism by quinoline derivatives.

Experimental Workflows for Mechanistic Elucidation

To characterize the mechanism of action of novel derivatives of Methyl 4-hydroxyquinoline-6-carboxylate, a series of well-established experimental workflows are employed.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of the test compound for the glycine binding site on the NMDA receptor.

Protocol:

-

Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a radiolabeled ligand that specifically binds to the glycine site, such as [³H]glycine or a high-affinity radiolabeled antagonist like [³H]MDL 105,519.

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Ki using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological recordings from neurons or oocytes expressing NMDA receptors provide a functional measure of the antagonist's potency.

Protocol (Whole-Cell Patch Clamp on Cultured Neurons):

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

-

Recording Solution: Prepare an external solution containing NMDA and glycine to activate the receptors, and an internal solution for the patch pipette.

-

Patch Clamp: Obtain a whole-cell patch clamp recording from a neuron.

-

Drug Application: Apply a saturating concentration of NMDA and glycine to elicit a maximal current response.

-

Antagonist Application: Co-apply the test compound at varying concentrations with the agonists.

-

Data Acquisition: Record the NMDA receptor-mediated currents in the presence and absence of the antagonist.

-

Data Analysis: Plot the normalized current response against the log concentration of the antagonist to determine the IC₅₀.

The following diagram illustrates the experimental workflow for characterizing NMDA receptor antagonists.

Caption: Experimental workflow for characterizing NMDA receptor antagonists.

Quantitative Data Summary

The following table provides a hypothetical example of the type of quantitative data that would be generated for a novel derivative of Methyl 4-hydroxyquinoline-6-carboxylate.

| Parameter | Compound A | Compound B (Reference) |

| Binding Affinity (Ki) at Glycine Site | 15 nM | 50 nM |

| Functional Potency (IC₅₀) from Electrophysiology | 30 nM | 100 nM |

| Selectivity vs. AMPA Receptors | >1000-fold | >1000-fold |

| Selectivity vs. Kainate Receptors | >1000-fold | >1000-fold |

Future Directions and Unanswered Questions

While the primary mechanism of action for this class of compounds is well-understood to be antagonism of the NMDA receptor glycine site, several questions remain that could guide future research:

-

GluN2 Subunit Selectivity: Do these derivatives exhibit any selectivity for specific GluN2 subunits? Subunit-selective antagonists could offer a more targeted therapeutic approach with fewer side effects.

-

In Vivo Efficacy and Pharmacokinetics: What is the in vivo efficacy of these compounds in animal models of neurological disorders? What are their pharmacokinetic profiles, including brain penetration?

-

Off-Target Effects: Are there any significant off-target effects that could contribute to either the therapeutic efficacy or the side-effect profile?

References

-

The NMDA Receptor. Paoletti, P., Bellone, C., & Zhou, Q. (2013). Nature Reviews Neuroscience, 14(6), 383-400. [Link]

-

NMDA Receptor Antagonists: A Review of the Past and a Look to the Future. Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Pharmacological Reviews, 62(3), 405-446. [Link]

-

Radioligand Binding Assays: Theory and Practice. Hulme, E. C., & Trevethick, M. A. (2010). Nature Protocols, 5(12), 1977-1994. [Link]

-

The Patch-Clamp Technique. Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Pflügers Archiv, 391(2), 85-100. [Link]

An In-depth Technical Guide to Quinoline Alkaloids: From Natural Sources to Synthetic Analogs in Drug Discovery

Abstract

Quinoline alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long been a cornerstone of natural product chemistry and pharmacology. Characterized by a fused benzene and pyridine ring system, these molecules exhibit a remarkable breadth of biological activities, from potent antimalarial to anticancer effects. [1][2]This guide provides a comprehensive technical overview of quinoline alkaloids for researchers, scientists, and drug development professionals. We will explore their rich diversity in nature, delve into their biosynthetic origins, and chart the course from natural lead compounds to clinically approved synthetic analogs. This document is designed to serve as a detailed resource, integrating fundamental chemistry with practical insights into the experimental workflows and strategic considerations that drive the discovery and development of quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Nature and Medicine

The quinoline nucleus is a deceptively simple aromatic scaffold that nature has extensively decorated to produce a vast array of structurally and functionally diverse alkaloids. [1]This structural motif is considered "privileged" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a spectrum of pharmacological effects. [2]Historically, the therapeutic potential of quinoline alkaloids was first realized with the discovery of quinine from the bark of Cinchona trees, which became the first effective treatment for malaria. [3]This seminal discovery paved the way for the exploration of other natural quinoline alkaloids and spurred the development of synthetic analogs, many of which are now indispensable medicines. [3][4] The chemical versatility of the quinoline ring system, with its capacity for substitution and fusion to other ring systems, allows for the fine-tuning of its physicochemical properties and biological activity. This has made it a fertile ground for the discovery of new therapeutic agents against a host of diseases, including cancer, microbial infections, and inflammatory disorders. [3][5]

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are predominantly found in the plant kingdom, with certain families being particularly rich sources. However, their presence has also been documented in microorganisms and, to a lesser extent, in animals.

Plants

The most well-known plant sources of quinoline alkaloids belong to the families Rubiaceae, Rutaceae, and Loganiaceae. [1]

| Plant Family | Genus/Species | Prominent Quinoline Alkaloids | Therapeutic Significance |

|---|---|---|---|

| Rubiaceae | Cinchona spp. (C. officinalis, C. ledgeriana) | Quinine, Quinidine, Cinchonine, Cinchonidine | Antimalarial, Antiarrhythmic [5] |

| Loganiaceae | Camptotheca acuminata | Camptothecin | Anticancer (Topoisomerase I inhibitor) [6] |

| Rutaceae | Ruta graveolens, Galipea officinalis | Dictamnine, Arborinine, Graveoline | Various traditional uses |

| Annonaceae | Onychopetalum amazonicum | Nornuciferine, Anonaine | - |

Cinchona alkaloids, isolated from the bark of the Cinchona tree, are among the most historically significant. Quinine's role in combating malaria is legendary, and its diastereomer, quinidine, is used to treat cardiac arrhythmias. [7]Another pivotal discovery was camptothecin from the Chinese "happy tree," Camptotheca acuminata. [6]Although camptothecin itself had limitations due to poor solubility and toxicity, it provided the blueprint for semi-synthetic anticancer drugs. [6][7]

Microorganisms

The microbial world is an increasingly recognized source of novel chemical entities, including quinoline alkaloids. Bacteria of the genus Pseudomonas and fungi such as Penicillium have been shown to produce quinoline derivatives, often with antimicrobial and antioxidant properties. [8]These microbial sources offer the advantage of being amenable to fermentation and genetic engineering for optimized production.

Biosynthesis of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids in plants primarily originates from the aromatic amino acid tryptophan. The pathway involves a series of enzymatic transformations that construct the characteristic bicyclic quinoline core.

A common route proceeds through the degradation of tryptophan to anthranilic acid. In some pathways, 3-hydroxyanthranilic acid serves as a key intermediate. This is then condensed with malonyl-CoA, followed by cyclization to form the quinoline ring system. [9][10] The biosynthesis of the more complex terpenoid indole alkaloids, from which some quinoline alkaloids like camptothecin are derived, is a more intricate process. It involves the condensation of tryptamine (from tryptophan) and secologanin (a terpenoid) to form strictosidine, a universal precursor. [11]Subsequent rearrangements and enzymatic modifications lead to the diverse array of alkaloid structures.

Caption: Simplified Biosynthetic Pathway to Simple Quinoline Alkaloids.

Pharmacological Activities and Therapeutic Applications

Quinoline alkaloids and their synthetic analogs exhibit a wide spectrum of pharmacological activities, making them valuable in the treatment of numerous diseases.

| Pharmacological Activity | Example(s) | Mechanism of Action (if known) |

| Antimalarial | Quinine, Chloroquine, Mefloquine | Inhibition of heme polymerization in the parasite's food vacuole. |

| Anticancer | Camptothecin, Topotecan, Irinotecan | Inhibition of DNA topoisomerase I, leading to DNA damage and apoptosis. [6][12] |

| Antibacterial | Ciprofloxacin, Levofloxacin (Fluoroquinolones) | Inhibition of bacterial DNA gyrase and topoisomerase IV. |

| Antiarrhythmic | Quinidine | Blocks voltage-gated sodium and potassium channels in cardiomyocytes. |

| Anti-inflammatory | - | Modulation of inflammatory pathways. |

| Antiviral | Bedaquiline (Anti-TB, some antiviral reports) | - |

The anticancer activity of camptothecin and its analogs is a prime example of the successful translation of a natural product into clinical use. Camptothecin stabilizes the covalent complex between DNA and topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. [12]This leads to single-strand breaks in the DNA, and when a replication fork collides with this complex, it results in a lethal double-strand break, ultimately triggering programmed cell death (apoptosis). [6]

Caption: Mechanism of Action of Camptothecin.

From Nature to the Clinic: Synthetic Analogs and Drug Development

While natural products provide invaluable starting points, they often require chemical modification to enhance their therapeutic properties. The development of synthetic analogs aims to improve factors such as potency, solubility, bioavailability, and safety profiles.

The Camptothecin Story: A Paradigm of Analog Development

Camptothecin's journey to the clinic is a testament to the power of medicinal chemistry. Key structure-activity relationship (SAR) studies revealed that the intact lactone E-ring and the (S)-configuration at the C-20 chiral center are crucial for its topoisomerase I inhibitory activity. [12][13]However, its poor water solubility and the instability of the lactone ring, which opens to an inactive carboxylate form at physiological pH, were major hurdles.

This led to the synthesis of thousands of analogs. Two of the most successful are Topotecan and Irinotecan , both of which have received FDA approval. [6]These semi-synthetic derivatives feature modifications on the A and B rings that improve water solubility and lactone stability, leading to better pharmacokinetic profiles and clinical efficacy. [6]Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. [6]

| Compound | Parent Compound | Key Modification(s) | Clinical Application |

|---|---|---|---|

| Topotecan | Camptothecin | 9-dimethylaminomethyl and 10-hydroxy substitutions | Ovarian and small-cell lung cancer [6] |

| Irinotecan | Camptothecin | 7-ethyl and 10-[4-(1-piperidino)-1-piperidino]carbonyloxy substitutions | Metastatic colorectal cancer [6] |

| Chloroquine | (Inspired by Quinine) | Synthetic 4-aminoquinoline | Malaria, certain autoimmune diseases |

| Ciprofloxacin | (Synthetic) | Fluoroquinolone core | Bacterial infections |

Modern Approaches to Quinoline Drug Design

Modern drug discovery leverages computational tools to accelerate the design of new quinoline derivatives. Techniques like quantitative structure-activity relationship (QSAR) modeling help to identify the molecular descriptors that correlate with antitumor activity. [13][14]Molecular docking studies are used to predict the binding modes of novel compounds with their protein targets, such as DNA topoisomerase or bacterial enzymes. [15]This in-silico approach allows for the rational design and prioritization of candidates for synthesis and biological testing. [16][17][18]

Key Experimental Protocols

The study of quinoline alkaloids involves a series of well-established experimental workflows, from their initial extraction from natural sources to their detailed structural characterization.

Protocol: Isolation and Purification of Quinoline Alkaloids from Plant Material

This protocol provides a general methodology for the extraction and purification of quinoline alkaloids, exemplified by the isolation of quinine from Cinchona bark.

Objective: To extract and purify quinoline alkaloids from dried and powdered plant material.

Materials:

-

Dried, powdered Cinchona bark

-

10% Ammonia solution

-

Toluene (or other suitable organic solvent like chloroform or ether)

-

Dilute sulfuric acid (e.g., 1 M)

-

Sodium hydroxide solution (e.g., 5 M)

-

Anhydrous sodium sulfate

-

Soxhlet apparatus

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (Silica gel or Alumina)

-

TLC plates and developing chamber

-

Appropriate solvents for chromatography

Methodology:

-

Basification and Extraction: a. Moisten 50g of powdered Cinchona bark with a 10% ammonia solution. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents. b. Allow the mixture to stand for at least one hour. c. Pack the basified plant material into the thimble of a Soxhlet apparatus. d. Extract the material with toluene for 6-8 hours. The toluene will extract the free alkaloid bases along with other lipophilic compounds.

-

Acid-Base Liquid-Liquid Extraction: a. Transfer the toluene extract to a separatory funnel. b. Extract the toluene phase with dilute sulfuric acid. The acidic solution will protonate the basic nitrogen of the alkaloids, forming water-soluble salts that partition into the aqueous phase. c. Repeat the acid extraction three times to ensure complete transfer of the alkaloids. d. Combine the acidic aqueous extracts. The non-basic impurities will remain in the toluene layer.

-

Liberation and Re-extraction of Free Bases: a. Cool the combined acidic extract and carefully basify it to a pH of ~10 with a sodium hydroxide solution. This will convert the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution. b. Extract the resulting alkaline aqueous suspension with a fresh portion of an organic solvent (e.g., chloroform or ether) in a separatory funnel. c. Repeat the extraction three times. Combine the organic extracts.

-

Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water. b. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

-

Chromatographic Purification: a. The crude alkaloid mixture can be further purified using column chromatography. [19] b. The choice of stationary phase (silica gel or alumina) and mobile phase will depend on the polarity of the target alkaloids. A common approach is to use a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol. c. Monitor the separation by collecting fractions and analyzing them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light or Dragendorff's reagent). d. Combine the fractions containing the pure alkaloid and evaporate the solvent to yield the purified compound.

Workflow: Structural Characterization of a Novel Quinoline Alkaloid

Once a pure compound is isolated, its chemical structure must be elucidated. This is a multi-step process that relies on a combination of spectroscopic techniques.

Caption: Workflow for Structural Elucidation of a Novel Alkaloid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula. [20]Fragmentation patterns observed in MS/MS experiments can provide clues about the structure of the molecule. [20]* NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation. [21][22] * ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. [21] * ¹³C NMR: Shows the number of unique carbon atoms. [21] * 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows which protons are coupled to each other, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the pieces of the structural puzzle to be assembled. [23]* UV-Vis and IR Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as aromatic systems. IR spectroscopy helps to identify functional groups like hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

By integrating the data from all these techniques, the complete and unambiguous structure of a new quinoline alkaloid can be determined.

Conclusion and Future Perspectives

Quinoline alkaloids continue to be a rich and rewarding field of study. From their origins as plant defense compounds to their current role as life-saving medicines, their journey highlights the profound importance of natural products in drug discovery. The classic examples of quinine and camptothecin have provided not only essential drugs but also fundamental insights into disease mechanisms and valuable templates for medicinal chemistry.

The future of quinoline alkaloid research is bright. Advances in analytical techniques will continue to uncover novel structures from unexplored natural sources. The integration of genomics and metabolomics will provide deeper insights into their biosynthesis, opening up possibilities for metabolic engineering and synthetic biology approaches to production. [24]Furthermore, the synergy between traditional synthesis and computational drug design will undoubtedly lead to the development of next-generation quinoline-based therapeutics with enhanced efficacy, selectivity, and safety, addressing the ongoing challenges in global health.

References

- Akkiraju, H., et al. (2001). Quantitative Structure-Antitumor Activity Relationships of Camptothecin Analogues: Cluster Analysis and Genetic Algorithm-Based Studies. Journal of Medicinal Chemistry.

- Liu, Y., et al. (2022). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? Journal of Biomedical Science.

- Akkiraju, H., et al. (2001). Quantitative structure-antitumor activity relationships of camptothecin analogues: cluster analysis and genetic algorithm-based studies. PubMed.

- Shang, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

- Cremieux, A., et al. (1996). Structure-activity relationship of alkyl camptothecin esters. PubMed.

- Verma, R. P., & Hansch, C. (2009). Camptothecins: SAR, QSAR and Biotechnology. CABI Digital Library.

- Various conventional routes for the synthesis of quinoline derivatives. (n.d.). ResearchGate.

- Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. (2026). Alfa Chemistry.

- El-Malah, A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals.

- ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. (n.d.). Annual Reviews.

- Zhang, Y., et al. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.

- Lab-4 The chemistry and isolation of Quinine from Cinchona bark. (n.d.). Mustansiriyah University.

- Diaz, M. A. N., et al. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate.

- Can anyone suggest a method for quinoline isolation from plant extract? (2016). ResearchGate.

- Li, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances.

- Biosynthesis of quinoline alkaloids. (n.d.). ResearchGate.

- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Fisher, K., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

- Conventional methods of quinoline synthesis. (n.d.). ResearchGate.

- A few quinoline derivatives in clinical use Although there has been... (n.d.). ResearchGate.

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (2025). Benchchem.

- Alkaloids: Isolation and purification. (n.d.). ResearchGate.

- Computer Aided Drug Designing in Medicinal Chemistry Quinazoline is an... (n.d.). ResearchGate.

- Pérez-González, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate.

- Purification of Quinoline. (n.d.). LookChem.

- Isolation and purification of alkaloids from medicinal plants by HPLC. (n.d.). ResearchGate.

- de Andrade, I. M., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society.

- A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022). Biointerface Research in Applied Chemistry.

- Quinoline alkaloids – Knowledge and References. (n.d.). Taylor & Francis.

- NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. (2025). ResearchGate.

- Bernal, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

Sources

- 1. youtube.com [youtube.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tarjomefa.com [tarjomefa.com]

- 12. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantitative structure-antitumor activity relationships of camptothecin analogues: cluster analysis and genetic algorithm-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

[1][2][3][4][5][6][7]

Executive Summary

The Conrad-Limpach reaction is the industry-standard method for the thermodynamic synthesis of 4-hydroxyquinolines (4-quinolones) via the condensation of anilines with

This guide provides optimized protocols for both classical thermal cyclization and modern microwave-assisted synthesis , addressing the critical thermodynamic parameters required to prevent regioisomeric contamination.[2]

Mechanistic Principles & Critical Control Points

The Kinetic vs. Thermodynamic Divergence

The success of this synthesis relies entirely on temperature control . The reaction proceeds through a Schiff base (anil) intermediate.[3][1]

-

Kinetic Control (

140°C, Acidic): The aniline nitrogen attacks the ester carbonyl (or cyclizes prematurely), leading to 2-hydroxyquinoline (Knorr product).[3][4]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Thermodynamic Control (

250°C, Neutral/Thermal): The aniline nitrogen attacks the ketone carbonyl, forming an enamine that undergoes thermal cyclization to 4-hydroxyquinoline (Conrad-Limpach product).[4]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Reaction Pathway Diagram

The following diagram maps the bifurcation between the Conrad-Limpach and Knorr pathways, highlighting the critical temperature dependence.

Figure 1: Mechanistic divergence between Conrad-Limpach (Green) and Knorr (Red) pathways based on thermal energy input.[2]

Experimental Protocols

Method A: Classical Thermal Cyclization (Batch Scale)

Best for: Large-scale synthesis (>10g), robust substrates.[2] Critical Reagent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide). Boiling point: 258°C.

Reagents

-

Substituted Aniline (1.0 equiv)[2]

-

-Keto ester (e.g., Ethyl acetoacetate) (1.1 equiv)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Solvent: Benzene or Toluene (Step 1), Dowtherm A (Step 2)[2][4]

-

Catalyst: Glacial Acetic Acid (0.05 equiv - Optional, for Step 1 only)[2][4]

Step-by-Step Protocol

-

Schiff Base Formation (Condensation):

-

Charge aniline,

-keto ester, and toluene into a flask equipped with a Dean-Stark trap . -

Reflux until theoretical water volume is collected (approx. 2-4 hours).[2]

-

Concentrate in vacuo to yield the crude

-aminoacrylate (enamine). Do not purify extensively; proceed immediately.[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-

-

Thermal Cyclization (Flash Pyrolysis):

-

Safety Pre-check: Ensure fume hood is active. Dowtherm A vapor is irritating.

-

Heat neat Dowtherm A (10 mL/g of substrate) to a rolling reflux (255-260°C) in a wide-mouth flask.

-

Crucial Step: Add the crude enamine dropwise (diluted in minimal Dowtherm A if viscous) into the boiling solvent.[2]

-

Why Dropwise? This maintains the high temperature required for thermodynamic cyclization. Adding it all at once cools the mixture, potentially favoring polymerization or side reactions.[2]

-

-

Isolation:

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, medicinal chemistry optimization (<1g).[2] Advantage: Reduces reaction time from hours to minutes; cleaner profiles.

Parameters

| Parameter | Setting | Notes |

| Solvent | Dowtherm A or Diphenyl Ether | High boiling point is still required for the physics of the cyclization.[2][5] |

| Temperature | 250°C | Fixed target. |

| Pressure | High (Sealed Vessel) | Ensure vial is rated for >20 bar. |

| Time | 10–20 minutes | Monitor by LCMS.[2] |

| Concentration | 0.2 – 0.5 M | Higher concentrations may cause charring. |

Step-by-Step Protocol

-

Mix Aniline (1.0 equiv) and

-keto ester (1.2 equiv) in a microwave vial. -

Add Dowtherm A. Add a stir bar. Cap the vial.

-

Pre-stir: Stir at room temperature for 5 minutes to ensure homogeneity.

-

Irradiation: Ramp to 250°C (fast ramp, ~2 min) and hold for 15 minutes.

-

Work-up: Cool to RT using compressed air (built-in feature of most reactors).[2] Pour mixture into cold hexane (10 volumes). Filter the precipitate.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

While Dowtherm A is standard, other solvents can be used depending on the boiling point requirement.[2][5][4]

| Solvent | Boiling Point (°C) | Suitability | Removal Method |

| Dowtherm A | 258 | Excellent | Precipitation/Wash with Hexane |

| Diphenyl Ether | 259 | Good | Solid at RT (difficult to handle) |

| Mineral Oil | >300 | Poor | Difficult to wash off product |

| Sulfolane | 285 | Moderate | Water soluble (easier workup) but expensive |

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for optimizing Conrad-Limpach reactions.

References

-

Conrad, M., & Limpach, L. (1887).[3][2][1][4] Ueber das Anilid des Acetessigäthers und dessen Derivate. Berichte der deutschen chemischen Gesellschaft. [2]

-